1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone
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Overview
Description
1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone typically involves the reaction of 2-aminoacetophenone with appropriate reagents under controlled conditions. One common method includes the use of methyl lithium and indigo acid anhydride in an anhydrous solvent at temperatures below -50°C . The reaction is carried out under nitrogen protection, followed by post-reaction processing to obtain the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-acidity ionic liquid catalysts has been explored to improve reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as a biomarker for certain bacterial infections.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2-Aminoacetophenone: Shares the amino and phenyl groups but lacks the pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness: 1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-10(16)15-9-12(7-8-13(15)14)11-5-3-2-4-6-11/h2-9,13H,14H2,1H3 |
InChI Key |
OQJSCNIAPAFYED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C=CC1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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